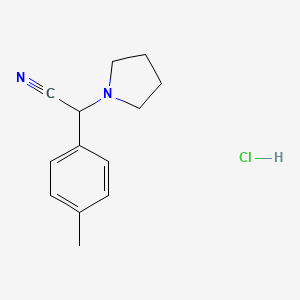
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a cyclic amine, and toluene, which is an aromatic compound. The “2-(p-Tolyl)” part refers to a toluene group attached at the 2-position of the pyrrolidine ring . The “acetonitrile” part refers to a nitrile group (-C≡N), which is a functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray analysis . The structure often involves various intermolecular interactions, such as hydrogen bonding and van der Waals interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds, particularly in the context of organic synthesis . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, “2-(p-Tolyl)pyridine” has a molecular weight of 169.22 and a density of 0.99 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Electrochromic Devices
- Application : A study by Yiĝitsoy et al. (2007) described the synthesis of a monomer closely related to 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride. This monomer was used to create a soluble polymer suitable for electrochromic devices, indicated by its electronic transition and switching ability (Yiĝitsoy et al., 2007).
Spectrophotometric Basicity Scale
- Application : Kaljurand et al. (2000) developed a spectrophotometric basicity scale in acetonitrile, which included various compounds related to 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride. This scale helps in understanding the basicity of different compounds (Kaljurand et al., 2000).
Electrocatalytic Properties
- Application : Research by Foster et al. (2004) on an Os2+ functionalised pyrrole monomer, closely related to the compound , revealed its potential in forming electroactive films with applications in electrocatalysis and in devices like sensors (Foster et al., 2004).
Conductive Polymers
- Application : Yamauchi et al. (1996) synthesized a polymer related to 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride, highlighting its use as a conductive polymer. This application is significant in the field of electronics and materials science (Yamauchi et al., 1996).
Molecular Capsules
- Application : Shivanyuk et al. (2003) explored the creation of molecular capsules using compounds similar to 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride. These capsules have potential applications in drug delivery and molecular containment (Shivanyuk et al., 2003).
Synthesis of β-Enaminonitriles
- Application : Kuleshova et al. (2018) developed a new method for synthesizing β-enaminonitriles, which are structurally related to the compound . These compounds have potential applications in organic synthesis and pharmaceutical research (Kuleshova et al., 2018).
Antibacterial and Antimycobacterial Activity
- Application : Belveren et al. (2017) synthesized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. This research highlights the potential medical applications of compounds related to 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride (Belveren et al., 2017).
Electropolymerization of Pyrrole
- Application : Zhou and Heinze (1999) conducted studies on the electropolymerization of pyrrole, which is relevant to understanding the polymerization behavior of related compounds like 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride. This has implications for developing new conducting polymers (Zhou and Heinze, 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-methylphenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMHPZVIRPZNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



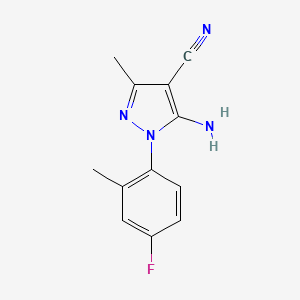

![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)
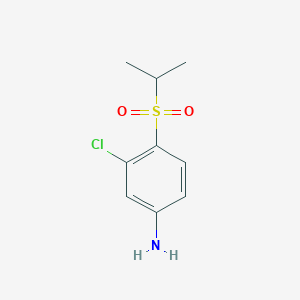

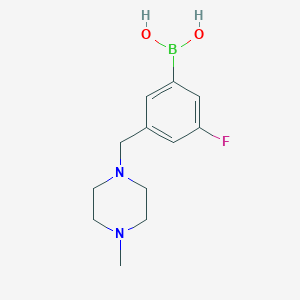
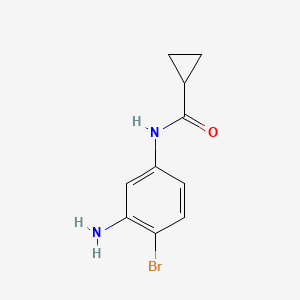



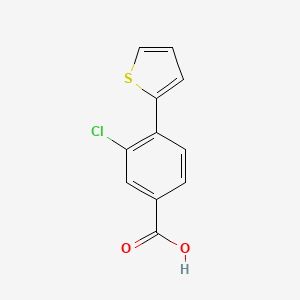

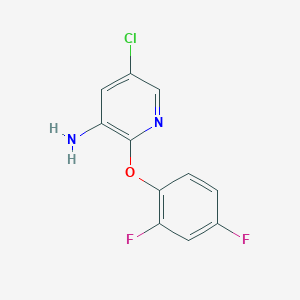
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)